molecular formula C9H6ClFO B575439 4-Fluorocubane-1-carbonyl chloride CAS No. 167496-69-7

4-Fluorocubane-1-carbonyl chloride

Cat. No.: B575439
CAS No.: 167496-69-7
M. Wt: 184.594
InChI Key: MECCTHXHLLBSIF-UHFFFAOYSA-N
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Description

4-Fluorocubane-1-carbonyl chloride is a highly strained, fluorinated derivative of cubane, a cube-shaped hydrocarbon. Its structure features a fluorine atom substituted at the 4-position and a reactive carbonyl chloride group (-COCl) at the 1-position. The cubane scaffold imparts unique steric strain and electronic properties, while the fluorine atom enhances electrophilicity and stability.

Properties

CAS No.

167496-69-7

Molecular Formula

C9H6ClFO

Molecular Weight

184.594

IUPAC Name

4-fluorocubane-1-carbonyl chloride

InChI

InChI=1S/C9H6ClFO/c10-7(12)8-1-4-2(8)6-3(8)5(1)9(4,6)11/h1-6H

InChI Key

MECCTHXHLLBSIF-UHFFFAOYSA-N

SMILES

C12C3C4C1(C5C2C3(C45)F)C(=O)Cl

Synonyms

Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarbonyl chloride, 4-fluoro- (9CI)

Origin of Product

United States

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiulcer agents due to their cytoprotective properties . Additionally, its unique structure makes it a subject of interest in the study of molecular geometry and reactivity.

Mechanism of Action

The mechanism of action of 4-Fluorocubane-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as H2-receptor antagonists, which inhibit histamine-stimulated acid secretion in the stomach . This action is mediated through the binding of the compound to H2 receptors, blocking the effects of histamine and reducing acid secretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 4-fluorocubane-1-carbonyl chloride with structurally analogous compounds, focusing on molecular features, reactivity, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Applications
4-Fluorocubane-1-carbonyl chloride C₈H₅FClO ~184.45 Fluorine, carbonyl chloride High reactivity due to cubane strain; electrophilic COCl group undergoes nucleophilic acyl substitution Pharmaceuticals, high-energy materials
4-Ethylcyclohexane-1-carbonyl chloride C₉H₁₅ClO ~174.67 Ethyl, carbonyl chloride Moderate reactivity; electron-donating ethyl group reduces COCl electrophilicity Organic synthesis intermediates
Phenyl chlorothioformate C₇H₅ClOS 172.63 Phenyl, chlorothioformate Reacts with amines/thiols; less strained than cubane derivatives Reagent in thiocarbamate synthesis

Reactivity and Stability

  • 4-Fluorocubane-1-carbonyl chloride : The cubane framework’s inherent strain (~166 kcal/mol) increases reactivity, facilitating ring-opening reactions under mild conditions. The fluorine atom further polarizes the COCl group, enhancing its susceptibility to nucleophilic attack .
  • 4-Ethylcyclohexane-1-carbonyl chloride : The cyclohexane ring’s low strain and electron-donating ethyl group result in slower reaction kinetics. This makes it suitable for stepwise syntheses requiring controlled acylations .
  • Phenyl chlorothioformate : Lacks ring strain but exhibits thiophilic reactivity, enabling selective thioesterifications. Its stability under ambient conditions contrasts with the air-sensitive cubane derivative .

Research Findings and Challenges

  • Synthetic Accessibility : 4-Fluorocubane-1-carbonyl chloride requires multi-step synthesis under inert conditions, whereas cyclohexane analogs are commercially available (e.g., Hairui Chem’s catalog) .
  • Performance Metrics : In catalytic applications, cubane derivatives outperform cyclohexane analogs in reaction rates but face scalability challenges due to synthetic complexity .

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